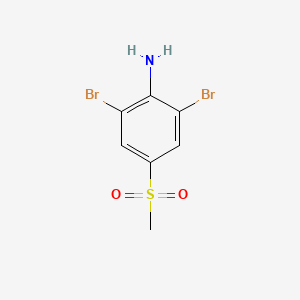

2,6-Dibromo-4-methylsulfonylaniline

Description

Contextualization within Halogenated Aniline (B41778) Chemistry

Halogenated anilines are a class of compounds that have long been of interest in organic synthesis. The presence of halogen substituents on the aniline ring significantly alters its chemical behavior. Aniline itself is highly reactive towards electrophilic substitution, often leading to multiple substitutions and a mixture of products. chemistrysteps.combyjus.com The introduction of halogens can modulate this reactivity and provide handles for further functionalization.

Classical methods for preparing aryl halides, such as electrophilic aromatic substitution, can be challenging with electron-rich substrates like aniline, often resulting in poor regioselectivity. nih.govacs.org Therefore, the development of synthetic routes to specific halogenated anilines, like the dibromo-substituted compound of focus, is of high utility. These compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. fishersci.cachemicalbook.com For instance, some halogenated anilines have been identified as natural products, highlighting their biological relevance. rsc.org

Role of the Methylsulfonyl Moiety in Aromatic Systems

The methylsulfonyl group (–SO2CH3) is a strongly electron-withdrawing group. When attached to an aromatic ring, it significantly influences the electronic environment of the system. This electron-withdrawing nature deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

The sulfonyl group's ability to expand the valence shell of the sulfur atom allows for resonance interactions, which play a crucial role in its electronic effects. dtic.mil This group is also utilized as a protecting or blocking group in organic synthesis. For example, sulfonation can be used to temporarily block the para-position of an aromatic ring, thereby directing subsequent reactions to the ortho-position. masterorganicchemistry.com The sulfonyl group can later be removed under specific conditions. masterorganicchemistry.com Furthermore, methanesulfonamides, formed from the reaction of methanesulfonyl chloride with amines, are known for their stability. wikipedia.org

Overview of Research Trajectories for the Compound

Research involving 2,6-Dibromo-4-methylsulfonylaniline and related structures has primarily focused on its utility as a synthetic intermediate. For example, the related compound, 2,6-Dibromo-4-methylaniline, is used as a coupling reagent and in the preparation of other complex molecules through reactions like the Suzuki coupling. fishersci.cachemicalbook.com

The synthesis of specifically substituted anilines is an active area of research. Methods for the regioselective halogenation of anilines are continually being developed to improve efficiency and control over the final product. nih.govacs.org The synthesis of related compounds, such as 2,4-dibromo-6-(methylsulfonyl)aniline (B8552557), has been documented, highlighting the interest in this class of molecules. prepchem.com The unique substitution pattern of 2,6-Dibromo-4-methylsulfonylaniline makes it a valuable precursor for creating complex molecular architectures with potential applications in materials science and medicinal chemistry.

Physicochemical Data of 2,6-Dibromo-4-methylsulfonylaniline

| Property | Value |

| Molecular Formula | C7H7Br2NO2S |

| Molecular Weight | 329.01 g/mol |

| CAS Number | 26595-53-9 |

This data is compiled from available chemical databases. scbt.comcymitquimica.com

Related Halogenated Anilines and Their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |

| 2,6-Dibromo-4-methylaniline | C7H7Br2N | 264.95 | Used as a coupling reagent and intermediate. fishersci.cachemicalbook.com |

| 2,6-Dibromo-4-chloroaniline | C6H4Br2ClN | 285.37 | An almost planar molecule with intramolecular hydrogen bonding. researchgate.netnih.gov |

| 2,6-Dibromo-4-(tert-butyl)aniline | C10H13Br2N | - | A yellow to orange liquid or low melting solid. sigmaaldrich.com |

| 2,4,6-Tribromoaniline (B120722) | C6H4Br3N | 329.81 | Considered a toxic compound of synthetic origin, but also found to be biosynthesized by marine microalgae. rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO2S/c1-13(11,12)4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSTWVXFFAFKFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1)Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599778 | |

| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26595-53-9 | |

| Record name | 2,6-Dibromo-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 4 Methylsulfonylaniline

Regioselective Bromination Strategies for Substituted Anilines

The introduction of two bromine atoms specifically at the ortho-positions to the amino group in an aniline (B41778) derivative already bearing a para-substituent is a critical transformation in the synthesis of 2,6-dibromo-4-methylsulfonylaniline. The directing effects of the amino and methylsulfonyl groups play a crucial role in determining the outcome of the electrophilic substitution reaction.

Optimization of Brominating Agents and Reaction Conditions

The choice of brominating agent and reaction conditions is paramount to achieve high regioselectivity and yield in the dibromination of 4-methylsulfonylaniline. Various brominating systems have been explored for the selective bromination of anilines.

Commonly used brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). The reactivity and selectivity of these reagents can be modulated by the choice of solvent and temperature. For instance, the bromination of anilines with bromine in a polar solvent like water often leads to the formation of the 2,4,6-tribromoaniline (B120722) due to the high activation of the aromatic ring by the amino group. youtube.com To control the reaction and achieve selective dibromination at the 2 and 6 positions, less polar solvents and controlled temperatures are often employed. youtube.com

A study on the bromination of p-toluidine, a related aniline derivative, using NBS in chloroform (B151607) at room temperature resulted in the formation of 2,6-dibromo-4-methylaniline. chemicalbook.com This suggests that NBS can be an effective reagent for achieving ortho-dibromination. The reaction conditions for the bromination of anilines can be optimized to favor the desired product. For example, using a non-polar solvent like carbon disulfide (CS₂) and a low temperature can reduce the availability of the electrophilic bromine species, potentially leading to mono-bromination. youtube.com

The use of copper halides, such as CuBr₂, in ionic liquids has been reported as a mild and highly regioselective method for the para-bromination of unprotected anilines. beilstein-journals.org While this method is selective for the para-position, it highlights the ongoing research into developing more controlled and environmentally benign bromination procedures. Another approach involves the use of N,N-dibromo-p-toluenesulfonamide (TsNBr₂), which has been shown to be a very fast and efficient reagent for the polybromination of anilines at ambient temperature. researchgate.net

The table below summarizes various brominating agents and their typical applications in aniline bromination.

| Brominating Agent | Typical Conditions | Selectivity | Reference |

| Bromine (Br₂) in Water | Aqueous solution | Leads to 2,4,6-tribromination | youtube.com |

| N-Bromosuccinimide (NBS) | Chloroform, Room Temperature | Ortho-dibromination | chemicalbook.com |

| Bromine (Br₂) in CS₂ | Low Temperature | Can favor mono-bromination | youtube.com |

| CuBr₂ in Ionic Liquid | Mild conditions | Para-bromination | beilstein-journals.org |

| TsNBr₂ | Ambient Temperature | Polybromination | researchgate.net |

Precursor Design for Targeted Bromination

The design of the precursor molecule is a strategic approach to ensure the desired regioselectivity during bromination. In the synthesis of 2,6-dibromo-4-methylsulfonylaniline, the starting material is typically 4-methylsulfonylaniline. The powerful ortho-, para-directing amino group and the meta-directing methylsulfonyl group work in concert to direct the incoming bromine electrophiles to the positions ortho to the amino group (positions 2 and 6).

The inherent directing effects of the substituents on the aniline ring are a primary consideration. The strongly activating and ortho, para-directing amino group dominates the directing effect over the deactivating and meta-directing methylsulfonyl group. This ensures that electrophilic substitution, such as bromination, occurs at the positions activated by the amino group.

In some cases, a protecting group strategy can be employed to control the reactivity of the aniline and achieve the desired substitution pattern. youtube.com For instance, the amino group can be acylated to form an anilide. The bulkier acetamido group can sterically hinder the ortho positions, favoring para-substitution. Subsequent deprotection would then yield the desired product. However, for the synthesis of 2,6-dibromo-4-methylsulfonylaniline, direct bromination of the unprotected aniline is generally effective due to the synergistic directing effects of the existing substituents.

Installation and Derivatization of the Methylsulfonyl Group

Sulfonylation and Oxidation Pathways

The methylsulfonyl group is typically introduced by a two-step process: sulfonylation followed by oxidation. A common route to introduce a sulfur-containing group onto an aromatic ring is through sulfonation. However, for the synthesis of a methylsulfonyl group, a more direct approach often involves the use of a precursor that already contains the methylthio (-SCH₃) or methylsulfinyl (-SOCH₃) group, which is then oxidized.

Alternatively, the synthesis can start from a precursor that allows for the direct introduction of the methylsulfonyl moiety. For instance, a nucleophilic aromatic substitution reaction on a suitably activated aromatic ring with a methylsulfinate salt can install the methylsulfonyl group.

A reported synthesis of 2,4-dibromo-6-(methylsulfonyl)aniline (B8552557) involves the reaction of 2-fluorosulfonyl-4,6-dibromoaniline with methyllithium. prepchem.com This suggests a pathway where a sulfonyl fluoride (B91410) precursor is converted to the methylsulfonyl derivative.

The oxidation of a sulfide (B99878) to a sulfone is a common and efficient transformation. A variety of oxidizing agents can be employed, such as hydrogen peroxide, potassium permanganate, or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions can be controlled to selectively produce the sulfoxide (B87167) or the sulfone.

Synthetic Routes to Substituted Anilines Bearing Sulfonyl Functionalities

The synthesis of substituted anilines containing sulfonyl groups can be achieved through several strategic routes. One common method involves the nitration of an aryl sulfone, followed by the reduction of the nitro group to an amine. youtube.com This is a versatile approach as it allows for the introduction of the amino group at a late stage in the synthesis. A variety of reducing agents can be used for the nitro group reduction, including catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with reagents like iron in acetic acid or stannous chloride (SnCl₂). youtube.com

Another approach involves the direct amination of an aryl sulfone. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between an aryl halide (or sulfonate) and an amine. organic-chemistry.org This method offers a high degree of functional group tolerance.

The synthesis of aniline-derived sulfonimidamides, which are analogs of sulfonamides, has been reported through the reaction of sulfonimidoyl fluorides with anilines activated by calcium ions. acs.org This highlights the expanding toolkit for creating diverse sulfonyl-containing aniline derivatives.

Chemo- and Stereoselective Syntheses of 2,6-Dibromo-4-methylsulfonylaniline Derivatives

The development of chemo- and stereoselective methods is crucial for the synthesis of complex derivatives of 2,6-dibromo-4-methylsulfonylaniline, particularly for applications in pharmaceuticals and materials science.

While the core structure of 2,6-dibromo-4-methylsulfonylaniline is achiral, the introduction of chiral centers in its derivatives necessitates stereoselective synthetic methods. For instance, if a chiral side chain were to be introduced, enantioselective or diastereoselective reactions would be required.

Recent research has focused on the stereoselective synthesis of 2,6-disubstituted tetrahydropyran-4-ones, which are not directly related to the target molecule but demonstrate the types of stereoselective transformations that are being developed in organic synthesis. mdpi.comnih.gov These methods often rely on chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The development of chemo- and stereoselective syntheses for derivatives of 2,6-dibromo-4-methylsulfonylaniline would likely involve leveraging the existing functional groups for further transformations. For example, the amino group could be a handle for the introduction of chiral auxiliaries or for participating in stereoselective C-N bond-forming reactions.

Catalytic Approaches in 2,6-Dibromo-4-methylsulfonylaniline Synthesis

The introduction of bromine atoms onto an aromatic ring, a critical step in the synthesis of 2,6-Dibromo-4-methylsulfonylaniline, can be achieved through various methods. While classical approaches often rely on stoichiometric amounts of elemental bromine, contemporary research emphasizes catalytic systems to improve reaction control, selectivity, and environmental profile.

Catalytic bromination offers a more efficient alternative. For instance, a method for preparing the structurally similar compound, 2,6-dibromo-4-trifluoromethoxyaniline, utilizes a catalytic amount of ammonium (B1175870) molybdate. google.com In this process, 4-trifluoromethoxyaniline is brominated using a metal bromide, such as sodium bromide or potassium bromide, in conjunction with hydrogen peroxide as the oxidant. google.com The catalytic cycle involves the in-situ generation of a reactive bromine species, which then selectively brominates the aniline ring at the ortho positions. google.com This approach avoids the direct use of hazardous elemental bromine and demonstrates high atom economy, making it suitable for industrial-scale production. google.com

This catalytic principle can be adapted for the synthesis of 2,6-Dibromo-4-methylsulfonylaniline, starting from 4-methylsulfonylaniline. The sulfonyl group is deactivating but directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, bromination is directed to the two ortho positions. The use of a catalyst can facilitate this transformation under milder conditions than traditional methods.

Furthermore, transition metal catalysts, particularly those based on palladium, are widely used for creating carbon-carbon and carbon-heteroatom bonds in complex aniline derivatives. While not a direct method for bromination, palladium-catalyzed cross-coupling reactions could be employed to synthesize more complex derivatives starting from 2,6-Dibromo-4-methylsulfonylaniline, highlighting the compound's role as a versatile building block in catalytic transformations.

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of 2,6-Dibromo-4-methylsulfonylaniline is essential for developing sustainable chemical processes. Key areas of focus include the choice of solvents, maximization of atom economy, and minimization of waste. nih.govunibo.it

Solvent choice has a significant impact on the environmental footprint of a chemical synthesis. Traditional syntheses of brominated anilines often employ halogenated solvents like chloroform or dichloromethane. google.comchemicalbook.com However, these solvents are associated with environmental and health concerns.

A core principle of green chemistry is the reduction or elimination of hazardous solvents. An exemplary green approach is the use of water as a reaction medium. rsc.orgresearchgate.net Research on the synthesis of the analogous compound 2,6-dibromo-4-nitroaniline (B165464) has demonstrated a successful organic solvent-free process. rsc.orgresearchgate.net This method uses a combination of sodium bromide (NaBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous acidic medium to generate bromine in situ. rsc.orgresearchgate.net The reaction proceeds at ambient conditions, and the product can be isolated by simple filtration. rsc.orgresearchgate.net

Adopting a similar aqueous system for the synthesis of 2,6-Dibromo-4-methylsulfonylaniline would offer substantial environmental benefits. Water is non-toxic, non-flammable, and inexpensive. Furthermore, using an aqueous medium can simplify product purification and allow for the recycling of the filtrate, further reducing waste and operational costs. rsc.org

The following table outlines a selection of solvents and their general classification according to green chemistry principles, which can guide the optimization of synthesis routes.

| Solvent Class | Examples | Green Chemistry Consideration |

| Recommended | Water, Ethanol (B145695), Isopropanol, Acetone | Low toxicity, renewable sources, biodegradable. |

| Substitution Advisable | Acetonitrile (B52724), Toluene, Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) | Process constraints may require use, but greener alternatives should be sought. unibo.it |

| Banned/Unfavoured | Benzene (B151609), Carbon Tetrachloride, Chloroform, Dioxane | High toxicity, carcinogenic, significant environmental hazards. unibo.it |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govscranton.eduacs.org Reactions with high atom economy are inherently less wasteful. primescholars.com

The traditional bromination of anilines using elemental bromine (Br₂) has a theoretical maximum atom economy of only 50% for the bromine atoms, as half of the bromine ends up in the hydrogen bromide (HBr) byproduct. google.com

Reaction: C₇H₉NO₂S + 2 Br₂ → C₇H₇Br₂NO₂S + 2 HBr

This pathway is inefficient and generates a corrosive, hazardous byproduct that requires neutralization and disposal, adding to the waste stream. google.comnih.gov

In contrast, green and catalytic approaches significantly improve atom economy. For example, the in-situ generation of bromine from a mixture of sodium bromide and sodium bromate in an acidic aqueous solution incorporates all bromine atoms into the final product or recyclable intermediates. rsc.org

Reaction: 3 C₇H₉NO₂S + 5 NaBr + NaBrO₃ + 6 H⁺ → 3 C₇H₇Br₂NO₂S + 6 Na⁺ + 3 H₂O

Similarly, a catalytic system using a metal bromide with hydrogen peroxide as the oxidant also demonstrates superior atom economy. The only major byproduct is water, making it an environmentally benign process. google.com

Reaction: C₇H₉NO₂S + 2 NaBr + 2 H₂O₂ → C₇H₇Br₂NO₂S + 2 NaOH + 2 H₂O

The following table provides a comparative analysis of different bromination strategies based on green chemistry metrics.

| Synthesis Strategy | Brominating Agent | Solvent | Byproducts | Atom Economy | Environmental Impact |

| Classical Method | Elemental Bromine (Br₂) | Chloroform chemicalbook.com | Hydrogen Bromide (HBr) | Low google.com | High (Hazardous solvent and corrosive byproduct) |

| Green Bromide/Bromate Method | NaBr / NaBrO₃ | Water rsc.orgresearchgate.net | Water, Salts | High | Low (Avoids organic solvents, recyclable aqueous phase) |

| Catalytic Peroxide Method | NaBr / H₂O₂ | Dichloromethane or Water google.com | Water, Sodium Hydroxide | High | Low (Benign byproduct, potential for aqueous solvent) |

By prioritizing catalytic methods and adhering to green chemistry principles such as using aqueous solvents and designing for high atom economy, the synthesis of 2,6-Dibromo-4-methylsulfonylaniline can be made significantly more sustainable and efficient.

Elucidation of Structure and Bonding in 2,6 Dibromo 4 Methylsulfonylaniline

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental tools for determining the structure of chemical compounds. Each method provides unique insights into the molecular framework, connectivity of atoms, and the nature of the chemical bonds.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is the cornerstone of structural elucidation in organic chemistry.

¹H NMR Spectroscopy: This technique would be expected to provide information on the number of chemically distinct protons, their local electronic environments, and their spatial relationships through spin-spin coupling. For 2,6-Dibromo-4-methylsulfonylaniline, one would anticipate signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the sulfonyl group. The chemical shifts and coupling constants of the aromatic protons would be particularly informative in confirming the substitution pattern on the benzene (B151609) ring.

¹³C NMR Spectroscopy: This method would identify all unique carbon atoms in the molecule. The expected spectrum would show distinct signals for the methyl carbon, the two bromine-substituted aromatic carbons, the sulfonyl-substituted aromatic carbon, the amine-substituted aromatic carbon, and the two remaining aromatic carbons. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and methylsulfonyl substituents and the electron-donating effect of the aniline (B41778) nitrogen.

No experimental NMR data for 2,6-Dibromo-4-methylsulfonylaniline has been found in the public domain.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Molecular Ion Peak: The mass spectrum of 2,6-Dibromo-4-methylsulfonylaniline would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of two bromine atoms would result in a characteristic isotopic pattern (M⁺, M⁺+2, M⁺+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Pattern: Analysis of the fragmentation pattern would provide further structural confirmation. Key fragmentation pathways could include the loss of a methyl group from the sulfonyl moiety, cleavage of the C-S or S-N bonds, and the loss of bromine atoms.

No experimental mass spectrometry data for 2,6-Dibromo-4-methylsulfonylaniline has been identified in surveyed scientific databases.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, comprising infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, C-S stretching, C-N stretching, and various aromatic C-H and C=C stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which may be weak or absent in the IR spectrum.

No published experimental IR or Raman spectra for 2,6-Dibromo-4-methylsulfonylaniline are currently available.

X-ray Crystallographic Analysis of the Solid-State Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Molecular Conformation and Geometry Analysis

An X-ray crystallographic study would precisely determine the bond lengths and angles of the entire molecule. This would include the C-Br, C-S, S-O, C-N, and C-C bond distances, as well as the bond angles within the benzene ring and around the sulfur and nitrogen atoms. It would also reveal the planarity of the benzene ring and the orientation of the methylsulfonyl and amino groups relative to the ring.

Intermolecular Interactions and Supramolecular Assembly

This analysis would elucidate how molecules of 2,6-Dibromo-4-methylsulfonylaniline pack in the crystal lattice. It would identify and characterize intermolecular interactions such as hydrogen bonds (e.g., between the amine N-H and the sulfonyl oxygens of a neighboring molecule), halogen bonds (involving the bromine atoms), and other non-covalent interactions that dictate the supramolecular architecture.

No X-ray crystallographic data for 2,6-Dibromo-4-methylsulfonylaniline has been deposited in crystallographic databases or published in the scientific literature.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonding is a critical directional force that governs the assembly of molecules in the solid state, thereby influencing crystal structure and physical properties. For 2,6-Dibromo-4-methylsulfonylaniline, the primary hydrogen bond donors are the hydrogen atoms of the amine (-NH₂) group. Potential hydrogen bond acceptors within the molecule include the nitrogen atom of the amine group, the two bromine atoms, and, most significantly, the oxygen atoms of the methylsulfonyl (-SO₂CH₃) group.

While a specific crystal structure for 2,6-Dibromo-4-methylsulfonylaniline is not available, analysis of its close analog, 2,6-Dibromo-4-methylaniline , provides significant insight. nih.gov In the crystal structure of this analog, molecules are linked by weak N-H···N hydrogen bonds to form zigzag chains along the researchgate.net crystallographic direction. nih.gov The amine group, positioned between two bulky bromine atoms, also participates in short intramolecular N-H···Br contacts. nih.gov

Table 1: Hydrogen-Bond Geometry in the Analog Compound 2,6-Dibromo-4-methylaniline nih.gov (Note: This data is for the methyl analog, not the methylsulfonyl compound)

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1—H1A···Br1 | 0.86 | 2.65 | 3.077 | 112 | Intramolecular |

| N1—H1B···Br2 | 0.86 | 2.64 | 3.072 | 113 | Intramolecular |

| N1—H1B···N1 | 0.86 | 2.38 | 3.120 | 144 | Intermolecular |

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism is critical in the pharmaceutical and materials sciences.

Currently, there are no published studies detailing the polymorphism of 2,6-Dibromo-4-methylsulfonylaniline. However, crystallization studies on the related compound, 2,6-Dibromo-4-methylaniline , show that it can be purified by recrystallization from an 80% ethanol (B145695) and 20% water solution, yielding colorless, needle-shaped single crystals. nih.gov

The potential for polymorphism in 2,6-Dibromo-4-methylsulfonylaniline is significant due to its molecular complexity. The molecule possesses a flexible methylsulfonyl group, whose orientation relative to the benzene ring can vary. This could give rise to conformational polymorphism, where different crystal structures arise from different molecular conformations. Furthermore, the variety of hydrogen bond donors and acceptors allows for multiple, energetically similar hydrogen-bonding patterns, which could stabilize different crystal packings under varying crystallization conditions (e.g., choice of solvent, temperature, rate of cooling). A systematic screening of crystallization conditions would be necessary to identify and characterize any potential polymorphs of this compound.

Computational Chemistry and Theoretical Investigations

In the absence of extensive experimental data, computational methods serve as powerful tools to predict and understand the behavior of molecules. Quantum chemical calculations, Density Functional Theory (DFT), and Molecular Dynamics (MD) simulations can provide deep insights into the structure, properties, and dynamics of 2,6-Dibromo-4-methylsulfonylaniline.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and reactivity. Methods like the Hartree-Fock (HF) and post-HF methods can be used to determine the energies and shapes of molecular orbitals.

For 2,6-Dibromo-4-methylsulfonylaniline, such calculations would illuminate the distribution of electrons within the molecule. Key outputs include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. DFT studies, often using functionals like B3LYP, are excellent for predicting a range of molecular properties.

For 2,6-Dibromo-4-methylsulfonylaniline, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate vibrational frequencies: Predict the infrared and Raman spectra of the molecule, which can be used to identify characteristic functional group vibrations.

Determine electronic properties: Calculate the dipole moment, polarizability, and electrostatic potential map, which reveals the charge distribution and sites susceptible to electrostatic interactions.

Table 2: Hypothetical Molecular Properties of 2,6-Dibromo-4-methylsulfonylaniline from a DFT Calculation (Note: This is an example of typical data obtained from DFT studies and is not based on actual reported values for this specific compound.)

| Property | Predicted Value | Method/Basis Set |

| Optimized Energy | -5230.1 Hartrees | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.5 Debye | B3LYP/6-311G(d,p) |

| HOMO Energy | -6.8 eV | B3LYP/6-311G(d,p) |

| LUMO Energy | -1.9 eV | B3LYP/6-311G(d,p) |

| HOMO-LUMO Gap | 4.9 eV | B3LYP/6-311G(d,p) |

| C-S Bond Length | 1.78 Å | B3LYP/6-311G(d,p) |

| S=O Bond Length | 1.45 Å | B3LYP/6-311G(d,p) |

These theoretical predictions provide a foundational understanding of the molecule's intrinsic properties, guiding experimental work and interpretation.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the minimum energy structure, Molecular Dynamics (MD) simulations allow for the exploration of a molecule's behavior over time at a given temperature. By solving Newton's equations of motion for the atoms in the system, MD simulations reveal the accessible conformations and the dynamics of their interconversion.

An MD simulation of 2,6-Dibromo-4-methylsulfonylaniline would be particularly useful for understanding the conformational landscape related to the C-S bond rotation. This would involve:

Placing the molecule in a simulation box, often with a solvent like water or in a vacuum to simulate the gas phase.

Assigning a force field (e.g., CHARMM, AMBER) that defines the potential energy of the system.

Running the simulation for a set period (nanoseconds to microseconds), tracking the atomic coordinates at regular intervals.

Analysis of the resulting trajectory would reveal the preferred dihedral angles of the methylsulfonyl group relative to the plane of the benzene ring. Key metrics such as the Root Mean Square Deviation (RMSD) would indicate the stability of the simulation, while the Root Mean Square Fluctuation (RMSF) would highlight the most flexible regions of the molecule, such as the methyl group and the sulfonyl oxygens. This information is crucial for understanding how the molecule might adapt its shape to fit into a crystal lattice or a receptor binding site.

Chemical Reactivity and Mechanistic Pathways of 2,6 Dibromo 4 Methylsulfonylaniline

Reactivity at the Aromatic Ring System

The aromatic ring of 2,6-dibromo-4-methylsulfonylaniline is substituted with both activating and deactivating groups, leading to a complex pattern of reactivity. The amino group is a potent activating group, donating electron density to the ring through resonance and directing electrophiles to the ortho and para positions. quora.comdoubtnut.com Conversely, the bromine atoms and the methylsulfonyl group are electron-withdrawing and deactivating. doubtnut.com This push-pull electronic nature governs the feasibility and regioselectivity of substitution reactions on the aromatic core.

Electrophilic aromatic substitution (EAS) on this molecule is challenging due to the presence of three deactivating groups. The strong electron-withdrawing nature of the two bromine atoms and the methylsulfonyl group significantly reduces the nucleophilicity of the benzene (B151609) ring. However, the primary amine is a strong activating group and its directing effect is dominant. byjus.commsu.edu

The amino group directs incoming electrophiles to the positions ortho and para to it. In 2,6-dibromo-4-methylsulfonylaniline, the two ortho positions are already occupied by bulky bromine atoms, which present significant steric hindrance. The para position is occupied by the methylsulfonyl group. Therefore, any further electrophilic substitution would likely occur at the remaining unsubstituted positions, which are meta to the amine. However, the deactivating nature of the surrounding groups makes such reactions unfavorable except under harsh conditions. Should a reaction occur, the position of substitution would be a compromise between the powerful ortho, para-directing effect of the amine and the deactivating, meta-directing influence of the bromo and methylsulfonyl substituents.

In acidic media, such as during nitration, the aniline (B41778) nitrogen can be protonated to form an anilinium ion (-NH3+). byjus.comchemistrysteps.com This group is strongly deactivating and a meta-director. This would further decrease the ring's reactivity towards electrophiles.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2,6-Dibromo-4-methylsulfonylaniline

| Electrophilic Reagent | Predicted Major Product(s) | Rationale |

| HNO₃/H₂SO₄ | 3-Nitro-2,6-dibromo-4-methylsulfonylaniline | Under acidic conditions, the anilinium ion directs meta. The 3- and 5- positions are electronically favored, with the 3-position being less sterically hindered. |

| Br₂/FeBr₃ | Limited reactivity expected | The ring is already heavily brominated and deactivated. Further bromination would be difficult. |

| SO₃/H₂SO₄ | 3-Amino-2,4-dibromo-6-methylsulfonylbenzenesulfonic acid | Sulfonation at the less hindered meta position to the amine. masterorganicchemistry.com |

Note: This table is illustrative and based on established principles of electrophilic aromatic substitution. Actual experimental outcomes may vary.

Nucleophilic aromatic substitution (SNA) is generally favored on aromatic rings bearing strong electron-withdrawing groups, particularly when they are ortho or para to a good leaving group. wikipedia.org The methylsulfonyl group at the para position and the two bromine atoms at the ortho positions to the amine make the aromatic ring of 2,6-dibromo-4-methylsulfonylaniline susceptible to nucleophilic attack. While the bromine atoms themselves can act as leaving groups, the presence of the powerful electron-withdrawing sulfonyl group can facilitate the displacement of other potential leaving groups if they were present on the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which is stabilized by the electron-withdrawing substituents. wikipedia.org

Transformations Involving the Primary Amine Functional Group

The primary amine of 2,6-dibromo-4-methylsulfonylaniline is a key site for a variety of chemical transformations.

The primary amine can undergo a range of derivatization reactions common to anilines. These include acylation, alkylation, and sulfonylation. For instance, it can react with acyl chlorides or anhydrides to form the corresponding amides. libretexts.org Such a transformation can be useful to moderate the activating effect of the amine group during subsequent electrophilic substitution reactions. libretexts.org

Condensation reactions with aldehydes and ketones are also possible, leading to the formation of imines (Schiff bases). beilstein-journals.orgoup.com These reactions typically proceed via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The steric hindrance from the two ortho bromine atoms might slow down these reactions compared to unhindered anilines. nih.govresearchgate.net

The presence of both a nucleophilic amine and electrophilic bromine atoms on the same aromatic ring provides a scaffold for the synthesis of various heterocyclic systems. Intramolecular cyclization or intermolecular reactions leading to heterocycles are plausible pathways. For example, reaction with a suitable dielectrophile could lead to the formation of a fused heterocyclic ring system.

Furthermore, the aniline derivative can be a precursor for building more complex heterocyclic structures through multi-step syntheses. youtube.com For instance, the amine could be diazotized and then subjected to cyclization reactions. The bromine atoms also offer synthetic handles for intramolecular cyclizations following a cross-coupling reaction at one of the C-Br bonds.

Reactivity of the Bromine Substituents

The two bromine atoms on the aromatic ring are excellent leaving groups in various transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making 2,6-dibromo-4-methylsulfonylaniline a versatile building block in organic synthesis.

Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions are particularly relevant. wikipedia.orgyoutube.comnih.govyoutube.com The presence of two bromine atoms raises the question of selectivity. It is often possible to achieve selective mono-functionalization by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the coupling partner. researchgate.netnih.gov The electronic environment and steric hindrance around each bromine atom can influence the relative rates of oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. nih.govacs.org

Table 2: Potential Cross-Coupling Reactions of 2,6-Dibromo-4-methylsulfonylaniline

| Reaction Name | Coupling Partner | Potential Product(s) |

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-Aryl-6-bromo-4-methylsulfonylaniline and/or 2,6-Diaryl-4-methylsulfonylaniline |

| Heck Coupling | Alkene (R-CH=CH₂) | 2-Bromo-6-vinyl-4-methylsulfonylaniline and/or 2,6-Divinyl-4-methylsulfonylaniline |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | 2-Alkynyl-6-bromo-4-methylsulfonylaniline and/or 2,6-Dialkynyl-4-methylsulfonylaniline |

| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-Amino-6-bromo-4-methylsulfonylaniline and/or 2,6-Diamino-4-methylsulfonylaniline |

Note: This table presents hypothetical products. The actual outcome, including mono- vs. di-substitution and regioselectivity, depends on the specific reaction conditions.

Given the steric hindrance from the adjacent amine and methylsulfonyl groups, the reactivity of the two bromine atoms might be similar, potentially leading to mixtures of mono- and di-substituted products. However, subtle differences in the electronic environment or the use of sterically demanding ligands could favor selective reaction at one site. acs.org

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

2,6-Dibromo-4-methylsulfonylaniline is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. fishersci.co.uk The two bromine atoms serve as leaving groups that can be sequentially or simultaneously replaced.

Suzuki-Miyaura Reaction:

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. wikipedia.org For 2,6-dibromo-4-methylsulfonylaniline, this reaction can be used to introduce one or two new aryl or vinyl substituents. The general reactivity order for the halide is R-I > R-Br > R-OTf >> R-Cl. fishersci.co.uk

Typical conditions for a Suzuki-Miyaura reaction involve a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like palladium(II) acetate (B1210297) and a phosphine (B1218219) ligand. fishersci.co.ukwikipedia.org A base is required to facilitate the transmetalation step. wikipedia.org Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. yonedalabs.com The reaction is often carried out in a variety of solvents, including toluene, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), sometimes in a biphasic system with water. wikipedia.org

By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono- or di-arylation.

Heck Reaction:

The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org 2,6-Dibromo-4-methylsulfonylaniline can react with various alkenes to introduce vinyl groups at the positions of the bromine atoms. Similar to the Suzuki-Miyaura reaction, the reaction conditions, including the choice of catalyst, base, and solvent, can be tuned to control the degree of substitution. nih.gov For instance, using a smaller volume of solvent can favor the formation of the bis-arylvinylated product, while a larger volume and a higher ratio of the haloarene can lead to the mono-arylvinylated derivative. nih.gov

| Reaction | Catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, THF, DMF, Water | Room Temperature to 120°C |

| Heck | Pd(OAc)₂, Pd/C | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 80-140°C |

Other Metal-Catalyzed Transformations

Beyond the well-known Suzuki-Miyaura and Heck reactions, 2,6-dibromo-4-methylsulfonylaniline can potentially participate in other metal-catalyzed transformations. These reactions often leverage the C-Br bonds for the formation of new C-C or C-heteroatom bonds. Examples of such reactions include the Sonogashira coupling for the introduction of alkyne moieties, the Buchwald-Hartwig amination for the formation of C-N bonds, and Stille coupling with organostannanes. researchgate.netmdpi.com The specific conditions for these reactions would need to be optimized for this particular substrate.

Role and Transformations of the Methylsulfonyl Group

Influence on Aromatic Reactivity and Electron Density

The methylsulfonyl (-SO₂CH₃) group is a strong electron-withdrawing group. libretexts.org Its presence on the aniline ring significantly influences the electron density and reactivity of the aromatic system. This electron-withdrawing effect occurs through both induction (due to the high electronegativity of the oxygen and sulfur atoms) and resonance.

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com

Methylsulfonyl as an Activating or Leaving Group

In the context of nucleophilic aromatic substitution (SNA_r), a methylsulfonyl group can act as an activating group. masterorganicchemistry.com Its strong electron-withdrawing properties stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. masterorganicchemistry.com

Under certain conditions, the methylsulfonyl group itself can function as a leaving group in nucleophilic aromatic substitution reactions. rsc.orgrsc.orgresearchgate.net This is particularly true when it is attached to a sufficiently activated aromatic or heterocyclic ring. rsc.orgrsc.org For this to occur, the aromatic ring must be highly electron-deficient, often activated by other strong electron-withdrawing groups.

Cleavage and Modification Reactions of the Sulfonyl Moiety

The sulfonyl group is generally robust and stable under many reaction conditions. nih.govrsc.org However, specific reagents and conditions can be employed to cleave or modify the sulfonyl moiety. Reductive cleavage of the C-S bond can be achieved using strong reducing agents. Additionally, the S-O bonds can be cleaved under specific light-induced conditions. nih.govrsc.orgrsc.orgresearchgate.net It is also possible to induce the formation of sulfonyl radicals from aryl sulfonate esters, which can then participate in further reactions. nih.govrsc.orgrsc.org In some cases, sulfonyl azides can be used as sulfonyl donors in the presence of a strong acid. organic-chemistry.org

Solvent Effects and Reaction Condition Optimization on Reactivity

The choice of solvent and other reaction conditions plays a critical role in the outcome and efficiency of reactions involving 2,6-dibromo-4-methylsulfonylaniline.

In Suzuki-Miyaura reactions, the solvent can significantly impact the reaction rate and selectivity. digitellinc.comnih.gov Polar aprotic solvents like DMF and acetonitrile can influence the selectivity of cross-coupling reactions. nih.gov The use of aqueous solvent systems can be beneficial for both environmental reasons and for the solubility of inorganic bases. fishersci.co.ukresearchgate.net In some cases, a mixture of an organic solvent and water provides the optimal conditions. researchgate.net The choice of base is also crucial and must be compatible with the solvent and substrates. yonedalabs.com

For Heck reactions, polar aprotic solvents like DMF are commonly used. rug.nl The presence of an ionic liquid can sometimes allow the reaction to proceed without a phosphine ligand. wikipedia.org

The optimization of reaction conditions, including temperature, catalyst loading, and the nature of the ligand (in the case of palladium-catalyzed reactions), is essential to maximize the yield of the desired product and minimize side reactions. For instance, in the Heck reaction of dibromoarenes, the solvent volume can dictate whether a mono- or bis-vinylated product is formed. nih.gov

| Solvent System | General Effect | Example |

|---|---|---|

| Toluene | Commonly used, good for dissolving organic substrates. wikipedia.org | Coupling of aryl bromides with arylboronic acids. nih.gov |

| THF | Effective for many cross-coupling reactions. heia-fr.ch | Used in the coupling of 2-bromonaphthalene (B93597) with phenylboronic acid. heia-fr.ch |

| DMF/Acetonitrile | Can influence selectivity in reactions with multiple reactive sites. nih.gov | Selectivity switch observed in the coupling of chloroaryl triflates. nih.gov |

| Aqueous/Mixed Aqueous | Environmentally friendly, good for dissolving inorganic bases. fishersci.co.ukresearchgate.net | High yields achieved in a methanol/water mixture for the synthesis of biphenyl. researchgate.net |

Detailed Mechanistic Investigations of Key Transformations

Detailed mechanistic investigations into the key chemical transformations of 2,6-dibromo-4-methylsulfonylaniline are sparse. However, by examining the reactivity of analogous compounds, particularly other dibromoanilines, in fundamental organic reactions, a picture of the likely mechanistic pathways can be constructed. The most probable and significant transformations for this compound involve the substitution of its bromine atoms via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For 2,6-dibromo-4-methylsulfonylaniline, this reaction would involve the coupling of one or both bromine atoms with a suitable boronic acid or boronic ester.

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species. nih.govnih.gov The key steps are:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide bond of 2,6-dibromo-4-methylsulfonylaniline to form a Pd(II) intermediate. Given the two bromine atoms, this step can occur sequentially.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

A study on the Suzuki reaction of 2,6-dibromoaniline (B42060) with arylboronic acids demonstrated that both mono- and diarylated products could be selectively synthesized by controlling the reaction conditions, providing a model for the expected reactivity of 2,6-dibromo-4-methylsulfonylaniline. illinois.edu The electronic nature of the substituents on the boronic acid was found to influence the reaction efficiency. illinois.edu

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction could be employed to substitute the bromine atoms of 2,6-dibromo-4-methylsulfonylaniline with various primary or secondary amines.

The catalytic cycle for the Buchwald-Hartwig amination shares similarities with the Suzuki coupling and typically involves the following steps:

Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 2,6-dibromo-4-methylsulfonylaniline, forming a Pd(II) complex.

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand on the palladium catalyst is crucial for the success of the Buchwald-Hartwig amination, influencing the rate and scope of the reaction.

Advanced Applications of 2,6 Dibromo 4 Methylsulfonylaniline in Chemical Sciences

Building Block for Complex Organic Molecule Synthesis

2,6-Dibromo-4-methylsulfonylaniline is primarily recognized as an intermediate and building block for the synthesis of more complex organic molecules. cymitquimica.com The reactivity of the compound is dictated by its distinct functional groups. The primary amine (-NH₂) can undergo a variety of reactions, including diazotization and coupling, while the bromine atoms are effective leaving groups in nucleophilic substitution and cross-coupling reactions. The methylsulfonyl group (-SO₂CH₃) influences the molecule's electronic properties and solubility. cymitquimica.com This combination of reactive sites makes it a valuable precursor, particularly in the creation of novel compounds for the pharmaceutical and agrochemical industries. cymitquimica.com

Precursor to Advanced Functional Materials

Due to its aromatic structure and multiple functional groups, 2,6-Dibromo-4-methylsulfonylaniline is a plausible precursor for advanced functional materials. The presence of bromine atoms allows for polymerization or modification through various coupling reactions, potentially leading to the development of specialized polymers or materials with tailored electronic or optical properties. However, specific examples of its application in the synthesis of such materials are not extensively detailed in current research literature.

Design and Synthesis of Organic Ligands

The amine group on the 2,6-Dibromo-4-methylsulfonylaniline structure provides a coordination site, making it a candidate for the design and synthesis of novel organic ligands. These ligands could potentially be used to form complexes with various metal centers for applications in catalysis or materials science. The steric and electronic properties of the ligand can be tuned by the bulky bromine and electron-withdrawing methylsulfonyl substituents. Despite this potential, specific, documented instances of its use in ligand synthesis remain a niche area of research.

Role in Catalysis and Organocatalysis

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. While the structure of 2,6-Dibromo-4-methylsulfonylaniline, containing a basic amine site, suggests a potential role in certain catalytic processes, there is currently no significant body of evidence in scientific literature to indicate its direct application as an organocatalyst or in broader catalytic cycles.

Analytical Chemistry Applications

The utility of a compound in analytical chemistry often depends on its ability to react selectively to produce a detectable signal or to serve as a pure reference material.

Development of Analytical Reagents

As a substituted aniline (B41778), 2,6-Dibromo-4-methylsulfonylaniline could theoretically be used to develop new analytical reagents, for instance, through derivatization reactions that yield colored or fluorescent compounds for spectrophotometric analysis. However, there are no established or widely reported applications of this specific compound as an analytical reagent in the available literature.

Standards in Chromatographic and Spectroscopic Methods

For a compound to be used as a standard in chromatography (like GC or HPLC) or spectroscopy, it must be available in a highly pure form and be stable. While 2,6-Dibromo-4-methylsulfonylaniline is available commercially from chemical suppliers, its use as a certified reference standard for these analytical methods is not documented.

Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. These interactions, which include hydrogen bonding, halogen bonding, π-π stacking, and van der Waals forces, are weaker than covalent bonds but are crucial in directing the self-assembly of molecules into larger, well-defined structures.

For a molecule such as 2,6-Dibromo-4-methylsulfonylaniline, its potential to engage in supramolecular chemistry would be dictated by its specific structural features:

Hydrogen Bonding: The aniline group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group (-SO2CH3) can act as hydrogen bond acceptors.

Halogen Bonding: The two bromine atoms are potential halogen bond donors, capable of interacting with electron-rich atoms.

π-π Stacking: The aromatic ring provides a platform for π-π stacking interactions with other aromatic systems.

Table 1: Potential Non-Covalent Interactions of 2,6-Dibromo-4-methylsulfonylaniline

| Functional Group | Potential Interaction | Role in Self-Assembly |

| Aniline (-NH2) | Hydrogen Bonding | Donor |

| Methylsulfonyl (-SO2CH3) | Hydrogen Bonding | Acceptor |

| Bromo (-Br) | Halogen Bonding | Donor |

| Aromatic Ring | π-π Stacking | Stacking Motif |

This table is based on theoretical possibilities derived from the molecular structure, not on published experimental findings.

Studies on Environmental Chemical Transformations (Mechanistic Aspects)

The environmental fate of a chemical compound is determined by its susceptibility to various transformation processes, including biodegradation, photodegradation, and chemical degradation. Mechanistic studies in this area aim to understand the pathways and kinetics of these transformations, identifying the resulting degradation products and assessing their environmental impact.

For 2,6-Dibromo-4-methylsulfonylaniline, several transformation pathways could be hypothesized based on its chemical structure:

Biodegradation: Microorganisms in soil and water could potentially metabolize the compound. The aniline and methylsulfonyl groups might be susceptible to enzymatic attack, leading to deamination, hydroxylation, or cleavage of the carbon-sulfur bond. The bromine substituents may also be removed through reductive or oxidative dehalogenation.

Photodegradation: The presence of the aromatic ring and bromine atoms suggests that the molecule could absorb UV radiation, leading to photolytic degradation. This could involve the cleavage of the carbon-bromine bonds to form radical species, which would then undergo further reactions.

Chemical Degradation: The compound might undergo hydrolysis, particularly at the sulfonyl group, although sulfones are generally quite stable.

Detailed mechanistic studies, including the identification of transformation products and the elucidation of reaction pathways under various environmental conditions, have not been specifically reported for 2,6-Dibromo-4-methylsulfonylaniline. Such research would be necessary to accurately predict its environmental persistence and potential for bioaccumulation.

Table 2: Hypothetical Environmental Transformation Pathways for 2,6-Dibromo-4-methylsulfonylaniline

| Transformation Process | Potential Reaction | Expected Outcome |

| Biodegradation | Dehalogenation | Removal of bromine atoms |

| Deamination | Removal of the amino group | |

| C-S Bond Cleavage | Separation of the methylsulfonyl group | |

| Photodegradation | Photolysis | Cleavage of C-Br bonds |

| Chemical Degradation | Hydrolysis | Potential cleavage at the sulfonyl group |

This table presents hypothetical pathways based on chemical principles, not on specific experimental data for this compound.

Future Research Directions and Emerging Avenues for 2,6 Dibromo 4 Methylsulfonylaniline

Exploration of Undiscovered Reaction Pathways and Synthetic Methodologies

The inherent reactivity of 2,6-Dibromo-4-methylsulfonylaniline, conferred by its distinct functional groups, opens the door to a wide array of potential chemical reactions that remain largely unexplored. The two bromine atoms are prime candidates for various transition-metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are well-established for aryl halides, could be systematically applied to this substrate. acs.orgpurdue.edusigmaaldrich.comnih.govunchainedlabs.com The presence of two bromine atoms allows for the possibility of selective mono- or di-functionalization, leading to a diverse library of derivatives.

Furthermore, nickel-catalyzed C-N bond formation with sulfonamides presents another promising avenue, potentially allowing for the construction of complex N-aryl and N-heteroaryl sulfonamide motifs which are prevalent in drug discovery. nih.govprinceton.edu Beyond established methods, more advanced strategies such as distal C-H functionalization, potentially guided by the existing functional groups, could lead to novel and otherwise inaccessible derivatives. nih.govmdpi.comyoutube.com The development of such synthetic methodologies would not only expand the chemical space around 2,6-Dibromo-4-methylsulfonylaniline but also provide valuable tools for organic synthesis in general.

Table 1: Potential Reaction Pathways for 2,6-Dibromo-4-methylsulfonylaniline

| Reaction Type | Reactive Site(s) | Potential Reagents/Catalysts | Expected Product Class |

| Suzuki-Miyaura Coupling | C-Br | Boronic acids/esters, Palladium catalyst | Aryl- or heteroaryl-substituted anilines |

| Buchwald-Hartwig Amination | C-Br | Amines, Palladium catalyst | Di- or tri-substituted anilines |

| Sonogashira Coupling | C-Br | Terminal alkynes, Palladium/Copper catalyst | Alkynyl-substituted anilines |

| Nickel-Catalyzed Sulfonamidation | C-Br | Sulfonamides, Nickel catalyst | N-Aryl sulfonamide derivatives |

| C-H Functionalization | Aromatic C-H | Transition metal catalysts (e.g., Pd, Ru) | Further substituted aniline (B41778) derivatives |

| Nucleophilic Aromatic Substitution | C-Br | Strong nucleophiles | Substitution of bromine atoms |

Integration into Novel Functional Material Architectures

The unique combination of functional groups in 2,6-Dibromo-4-methylsulfonylaniline makes it an attractive building block for the synthesis of novel functional materials. The di-bromo functionality allows for its use as a monomer in polymerization reactions, such as polycondensation or transition-metal-catalyzed poly-coupling reactions. This could lead to the formation of novel polymers with tailored electronic, optical, or thermal properties.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction

The advancement of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the prediction of reaction outcomes with increasing accuracy. acs.org For a molecule like 2,6-Dibromo-4-methylsulfonylaniline, which possesses multiple potential reaction sites, ML models can be invaluable in forecasting the regioselectivity and feasibility of various transformations. acs.orgresearchgate.netnih.gov

These predictive tools often utilize molecular descriptors derived from quantum mechanics or molecular fingerprints as input to train algorithms on vast reaction databases. acs.orgnih.gov By applying such models, researchers can in silico screen a wide range of reaction conditions and reactants to identify the most promising pathways for synthesizing desired derivatives of 2,6-Dibromo-4-methylsulfonylaniline. This approach can significantly reduce the experimental effort and resources required for reaction optimization and discovery. For instance, ML models could predict the likelihood of a reaction occurring at the bromine atoms versus the aromatic C-H bonds, or the relative reactivity of the two bromine atoms under specific catalytic conditions.

Table 2: Machine Learning Approaches for Reaction Prediction

| ML Model Type | Input Data | Predicted Outcome | Relevance to 2,6-Dibromo-4-methylsulfonylaniline |

| Neural Networks | SMILES strings, reaction conditions | Major product structure | Predicting outcomes of novel cross-coupling reactions |

| Random Forest | Quantum mechanical descriptors | Site of electrophilic substitution | Guiding regioselective C-H functionalization |

| LightGBM with Morgan Fingerprints | Molecular fingerprints, pH | Reaction rate constants | Predicting reactivity with various radical species |

High-Throughput Experimentation for Accelerated Discovery

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical synthesis for rapidly screening and optimizing reaction conditions. nih.gov This methodology, which involves running a large number of reactions in parallel in multiwell plates, is particularly well-suited for exploring the synthetic potential of 2,6-Dibromo-4-methylsulfonylaniline. sigmaaldrich.comunchainedlabs.com

By employing HTE, a vast array of catalysts, ligands, bases, solvents, and temperature conditions can be systematically and efficiently evaluated for key reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings. acs.orgpurdue.edu This would allow for the rapid identification of optimal conditions for the selective mono- or di-functionalization of the bromine atoms. The data generated from HTE can also be used to train and validate the machine learning models discussed previously, creating a powerful feedback loop between computational prediction and experimental validation. This synergistic approach will undoubtedly accelerate the discovery of new derivatives and applications of 2,6-Dibromo-4-methylsulfonylaniline.

Interdisciplinary Research with Related Aromatic Halides and Sulfonyl Compounds

The future exploration of 2,6-Dibromo-4-methylsulfonylaniline will greatly benefit from an interdisciplinary research approach that leverages the extensive knowledge bases of related aromatic halides and sulfonyl compounds. The chemistry of aryl halides is rich, with a vast literature on cross-coupling reactions, nucleophilic substitutions, and more recently, C-H functionalization. nih.govprinceton.eduyoutube.com These established methodologies can be directly adapted and optimized for 2,6-Dibromo-4-methylsulfonylaniline.

Similarly, the field of medicinal chemistry has extensively studied aromatic sulfonyl compounds for their biological activity and use as bioisosteres. sioc-journal.cn Insights from this area can guide the design of new derivatives of 2,6-Dibromo-4-methylsulfonylaniline with potential therapeutic applications. For example, sulfonyl-containing compounds have been investigated as covalent inhibitors of proteins. nih.gov Furthermore, sulfonyl hydrazides are versatile reagents that can serve as sulfonyl sources in various organic transformations. taylorandfrancis.comnih.gov By integrating knowledge from these diverse chemical domains, researchers can unlock the full potential of 2,6-Dibromo-4-methylsulfonylaniline as a versatile scaffold for both fundamental research and practical applications.

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-Dibromo-4-methylsulfonylaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 4-methylaniline followed by bromination. Key steps include controlling the stoichiometry of bromine (Br₂) and reaction temperature to avoid over-bromination. Purification via recrystallization using ethanol/water mixtures enhances yield. Reaction monitoring via thin-layer chromatography (TLC) with UV detection ensures intermediate formation. For brominated aniline derivatives, maintaining anhydrous conditions minimizes side reactions like hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-Dibromo-4-methylsulfonylaniline, and what key spectral features should researchers focus on?

- Methodological Answer :

- ¹H/¹³C NMR : Look for deshielded aromatic protons (δ 7.2–7.8 ppm) due to electron-withdrawing sulfonyl and bromine groups. The methyl group on the sulfonyl moiety appears as a singlet near δ 2.5 ppm.

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹.

- Mass Spectrometry (MS) : The molecular ion peak [M⁺] at m/z 264.95 (C₇H₇Br₂NO₂S) validates molecular weight. High-resolution MS resolves isotopic patterns from bromine .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and packing interactions of 2,6-Dibromo-4-methylsulfonylaniline, and what challenges arise due to heavy bromine atoms?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical for structural elucidation . Bromine’s high electron density causes strong diffraction but may require longer exposure times. Key parameters:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion.

- Refinement : Apply anisotropic displacement parameters for Br atoms. Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H⋯O=S) using Mercury’s void analysis .

- Challenges : Heavy atoms can overshadow lighter atoms (e.g., H), necessitating neutron diffraction or Hirshfeld surface analysis for hydrogen bonding details .

Q. What computational methods are recommended for analyzing the electronic effects of bromine and methylsulfonyl substituents on the aniline ring’s reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model substituent effects:

- Electrostatic Potential Maps : Reveal electron-deficient regions at bromine-substituted positions.

- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

- Natural Bond Orbital (NBO) Analysis : Quantifies hyperconjugative interactions between sulfonyl groups and the aromatic ring .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points, solubility) of 2,6-Dibromo-4-methylsulfonylaniline derivatives?

- Methodological Answer :

- Comparative Analysis : Cross-reference synthetic protocols (e.g., solvent purity, crystallization methods) from multiple studies.

- Differential Scanning Calorimetry (DSC) : Accurately measure melting points and detect polymorphs.

- Systematic Reproducibility Tests : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) to standardize reporting, addressing biases in historical datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.